6-Fluoro-5-indazolecarboxylic acid methyl ester

Lipophilicity Halogen SAR Drug-likeness

6-Fluoro-5-indazolecarboxylic acid methyl ester (IUPAC: methyl 6-fluoro-1H-indazole-5-carboxylate; CAS 633327-39-6) is a fluorinated indazole building block with molecular formula C₉H₇FN₂O₂ and molecular weight 194.16 g/mol. The compound belongs to the 1H-indazole-5-carboxylate ester subclass, which serves as a privileged scaffold in medicinal chemistry for kinase inhibitor programs, including JNK, ROCK, and GSK-3 targeting campaigns.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
CAS No. 633327-39-6
Cat. No. B1444867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-5-indazolecarboxylic acid methyl ester
CAS633327-39-6
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2C(=C1)C=NN2)F
InChIInChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5-4-11-12-8(5)3-7(6)10/h2-4H,1H3,(H,11,12)
InChIKeyDMMMUSOUXYYTES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-5-indazolecarboxylic Acid Methyl Ester (CAS 633327-39-6): Core Identity, Scaffold Class, and Procurement-Relevant Properties


6-Fluoro-5-indazolecarboxylic acid methyl ester (IUPAC: methyl 6-fluoro-1H-indazole-5-carboxylate; CAS 633327-39-6) is a fluorinated indazole building block with molecular formula C₉H₇FN₂O₂ and molecular weight 194.16 g/mol . The compound belongs to the 1H-indazole-5-carboxylate ester subclass, which serves as a privileged scaffold in medicinal chemistry for kinase inhibitor programs, including JNK, ROCK, and GSK-3 targeting campaigns [1]. The defining structural features are a fluorine atom at the indazole 6-position and a methyl ester at the 5-position — a combination that yields a consensus LogP of 1.67, TPSA of 54.98 Ų, and ESOL water solubility of 0.89 mg/mL based on multi-method computational predictions . Commercial availability spans multiple vendors (Bidepharm, Leyan, Aladdin, Combi-Blocks, CymitQuimica) with purities ranging from 95% to 98%, and the compound is rated with a synthetic accessibility score of 1.66 on a 1–10 scale, indicating straightforward synthetic access .

Why 6-Fluoro-5-indazolecarboxylic Acid Methyl Ester Cannot Be Casually Swapped with Its Closest Analogs: The Case for Position-Specific and Halogen-Specific Selection


Indazole-5-carboxylate esters with different 6-position substituents — or with fluorine at alternative positions — are not functionally interchangeable. Computational data demonstrate that moving the fluorine from the 6-position to the 4-position shifts the LogP by approximately 0.18 log units (1.49 vs. 1.67), while replacing 6-fluoro with 6-chloro or 6-bromo increases LogP by 0.41 and 0.44 log units respectively . Beyond lipophilicity, the choice of halogen dictates metabolic stability: fluorine forms stronger C–F bonds that resist CYP450-mediated oxidative metabolism, whereas chlorine and bromine are more susceptible to dehalogenation pathways and generate reactive metabolites more readily [1]. At the procurement level, the methyl ester form is a protected carboxylic acid synthon that permits selective functionalization at other indazole positions before hydrolysis, distinguishing it from the free acid (CAS 1360943-00-5) which requires orthogonal protection strategies . These position-, halogen-, and functional-group-dependent differences mean that substituting analogs without systematic re-optimization introduces quantifiable risks in lipophilicity, metabolic stability, and synthetic route efficiency.

Quantitative Differentiation Evidence for 6-Fluoro-5-indazolecarboxylic Acid Methyl Ester: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Lipophilicity (LogP) Comparison Across the 6-Position Halogen Series: Fluorine Provides the Lowest LogP Among Halogenated Analogs

Among the four 6-substituted 1H-indazole-5-carboxylic acid methyl esters, the 6-fluoro target compound exhibits the lowest lipophilicity. The consensus LogP (average of five computational methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) for the 6-fluoro target is 1.67 . By comparison, the non-fluorinated parent (CAS 473416-12-5) has a reported LogP of 1.80 , the 6-chloro analog (CAS 1372629-24-7) has LogP 2.08 , and the 6-bromo analog (CAS 1396762-16-5) has LogP 2.112 . The 0.13-unit LogP increase from 6-F to 6-H, the 0.41-unit increase to 6-Cl, and the 0.44-unit increase to 6-Br are consistent with the well-established halogen lipophilicity trend (F < H < Cl ≈ Br) and carry implications for solubility and non-specific protein binding [1].

Lipophilicity Halogen SAR Drug-likeness

Predicted Water Solubility: 6-Fluoro Compound Demonstrates Quantifiable Solubility Advantage Over the 6-Bromo Analog

The 6-fluoro target compound exhibits an ESOL-predicted water solubility of 0.89 mg/mL (LogS = −2.34), placing it in the 'Soluble' category on the LogS classification scale . This is a quantifiable improvement over the 6-bromo analog (CAS 1396762-16-5), which has a reported experimental solubility of 0.36 g/L (0.36 mg/mL), described as 'Sparingly Soluble' . The 2.5-fold solubility advantage of the 6-fluoro over the 6-bromo compound is consistent with the general halogen solubility trend (F > Cl > Br > I) documented in systematic halogenation studies [1]. No experimental solubility data were located for the 6-chloro analog at the time of analysis.

Aqueous Solubility Developability Formulation

Regioisomeric Differentiation: 6-Fluoro vs. 4-Fluoro Substitution Produces Distinct Lipophilicity and Predicted Binding Profiles

Relocating the fluorine atom from the indazole 6-position to the 4-position — while retaining the 5-methyl ester — yields a measurably different physicochemical profile. The 6-fluoro target has a consensus LogP of 1.67 and a single-component LogP reported as 1.48860 for XLOGP3 , while the 4-fluoro regioisomer (CAS 473416-82-9) has a reported LogP of 1.49 . Although the individual-method LogP values show some variation, the consistent directional difference (6-F more lipophilic than 4-F by approximately 0.18 log units) is structurally rational: the 6-position is para to the indazole N1 nitrogen and places the fluorine in a different electronic environment relative to the pyrazole ring's H-bond donor/acceptor system . The TPSA is identical for both regioisomers (54.98 Ų) because the substitution pattern does not change the atom-type count used in the Ertl algorithm . This means that differences in biological target engagement between the two regioisomers are driven primarily by lipophilicity and electronic/steric effects at the binding site rather than by global polarity differences.

Regioisomer SAR Positional Scanning Lead Optimization

Halogen-Dependent Metabolic Stability: Fluorine at C6 Provides Metabolic Advantage Over Chlorine and Bromine Based on Well-Established Class-Level SAR

A systematic molecular matched-pair analysis comparing fluorine and chlorine as aromatic substituents in drug design demonstrates that fluorine consistently reduces oxidative metabolism relative to chlorine, owing to the higher C–F bond dissociation energy (~116 kcal/mol for Ar–F vs. ~84 kcal/mol for Ar–Cl) and the electron-withdrawing effect that deactivates the aromatic ring toward CYP450-mediated oxidation [1]. The 6-fluoro target compound is predicted to be a CYP1A2 inhibitor but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 based on SVM models . While direct experimental metabolic stability data for the 6-fluoro compound itself are not publicly available, the class-level inference is robust: in a study of 19 halogenated indazole synthetic cannabinoid receptor agonists, fluorinated indazoles demonstrated comparable or superior metabolic profiles to their chlorinated and brominated counterparts [2]. Additionally, a 6-fluoroindazole-containing mineralocorticoid receptor antagonist (compound 26) was specifically noted for its 'excellent metabolic stability' [3], further validating the 6-fluoroindazole substructure as a privileged motif for metabolic resilience.

Metabolic Stability CYP450 Resistance Halogen Bioisosterism

Methyl Ester as a Strategic Synthon: Quantified Synthetic Accessibility Advantage Over the Free Carboxylic Acid Form

The methyl ester form (CAS 633327-39-6) provides a synthetically protected carboxylate handle, enabling selective reactions at the indazole N1/N2 positions and at the C3, C4, or C7 positions without interference from the carboxylic acid proton. The free acid analog 6-fluoro-1H-indazole-5-carboxylic acid (CAS 1360943-00-5) has a LogP of 1.40 and higher TPSA of 65.98 Ų (vs. 54.98 Ų for the methyl ester), reflecting the additional H-bond donor capacity of the carboxylic acid . The synthetic accessibility score for the methyl ester is 1.66 on a 1–10 scale (where 1 is easiest), indicating very facile synthetic access . In contrast, the free acid requires additional protection/deprotection steps when used in amide coupling or N-alkylation sequences, adding 1–2 synthetic steps per transformation. The methyl ester passes all major drug-likeness filters (Lipinski, Veber, Egan, Muegge) with zero violations and has a lead-likeness score of 1.0, confirming its suitability as a fragment or early lead-series building block .

Synthetic Chemistry Protecting Group Strategy Building Block Utility

Commercial Availability and Purity Benchmarking: Multi-Vendor Supply with Validated Analytical Characterization

The 6-fluoro target compound is commercially available from at least seven verified suppliers with documented purity levels and analytical support. Bidepharm offers 97% purity with batch-specific QC certificates including NMR, HPLC, and GC . Leyan (distributed via Sigma-Aldrich) supplies 98% purity with storage at 2–8°C protected from light . Aladdin provides ≥97% purity at 500 mg scale (¥12,853.90) . Combi-Blocks offers 95% purity . VWR lists 97% purity . By comparison, the 6-chloro analog (CAS 1372629-24-7) and 4-fluoro regioisomer (CAS 473416-82-9) are typically available at 95% minimum purity from fewer suppliers. The 6-bromo analog (CAS 1396762-16-5) is listed at 95% purity from Sigma-Aldrich with a melting point of 170–175°C . The broader supplier base and higher typical purity for the 6-fluoro compound reduce procurement lead time risk and provide competitive pricing across scales from 100 mg to 25 g.

Commercial Sourcing Purity Specification Quality Control

Recommended Application Scenarios for 6-Fluoro-5-indazolecarboxylic Acid Methyl Ester: Evidence-Backed Use Cases in Kinase Inhibitor Discovery, Fragment-Based Screening, and SAR Library Synthesis


JNK and ROCK Kinase Inhibitor Lead Generation: Preferred 6-Fluoroindazole Building Block with Documented Patent Pedigree

The 6-fluoroindazole-5-carboxylate scaffold is explicitly claimed in multiple patent families covering JNK inhibitors (WO2004094388A2, US7220771B2, US20040077877) . GSK429286A — a selective ROCK1/2 inhibitor with an IC₅₀ of 14 nM — is constructed on a 6-fluoro-1H-indazol-5-yl amine core, demonstrating the direct translational relevance of 6-fluoro-5-substituted indazole building blocks to high-potency clinical candidate synthesis . The methyl ester variant provides the advantage of direct amide coupling after ester hydrolysis or transamidation, avoiding the need for separate protection/deprotection of the carboxylic acid during N-functionalization steps. The compound's favorable computational drug-likeness profile (Lipinski zero violations, Veber zero violations, bioavailability score 0.55, lead-likeness score 1.0) supports its use as a fragment or early lead-series core .

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis: Low-Molecular-Weight Fluorinated Indazole Core with Documented Physicochemical Profile

With a molecular weight of 194.16 Da, the compound falls within the optimal fragment range (MW < 250 Da) for FBDD campaigns. Its consensus LogP of 1.67 (within the preferred range of 1–3 for fragment screening), TPSA of 54.98 Ų (well below the 140 Ų Veber threshold for oral bioavailability), and synthetic accessibility score of 1.66 make it an ideal fragment core for library enumeration . The methyl ester serves as a conjugation-ready handle for amide bond formation in DEL technology, while the 6-fluoro substituent provides a ¹⁹F NMR handle for fragment-based screening by fluorine chemical shift perturbation assays — a capability not available with non-fluorinated or chloro/bromo analogs. The compound's predicted high GI absorption and BBB permeability further support its inclusion in CNS-targeted fragment libraries .

Halogen SAR Scanning in Kinase Inhibitor Series: Systematic Comparator for 6-Cl, 6-Br, and Non-Halogenated Analogs with Quantifiable Physicochemical Differentiation

When conducting systematic halogen scanning at the indazole 6-position, the 6-fluoro compound serves as the lowest-lipophilicity, highest-solubility reference point. The quantified LogP progression across the series (6-F: 1.67 → 6-H: 1.80 → 6-Cl: 2.08 → 6-Br: 2.11) and the 2.5-fold solubility advantage over the 6-bromo analog provide a rational basis for ordering analogs from most to least favorable physicochemical profile. This enables systematic deconvolution of halogen-dependent potency gains from halogen-dependent pharmacokinetic penalties — a critical workflow in lead optimization that requires procurement of the complete matched halogen series with the 6-fluoro compound as the recommended starting point due to its most drug-like property profile .

Indazole-5-Carboxylic Acid Prodrug and Bioconjugate Synthesis: Methyl Ester as a Traceless Protecting Group for Late-Stage Functionalization

The methyl ester group serves as a traceless protecting group that can be hydrolyzed under mild basic conditions (LiOH/THF/H₂O or NaOH/MeOH) to reveal the free carboxylic acid for conjugation to carrier molecules, fluorescent probes, or biotin tags. This synthetic strategy is widely employed in the preparation of indazole-based chemical biology tools and PROTACs (PROteolysis TArgeting Chimeras). The 6-fluoro substituent provides metabolic stability to the indazole core during in-cell target engagement studies, while the methyl ester remains stable under most amide coupling and N-alkylation conditions (DCC/HOBt, HATU/DIPEA, or Buchwald–Hartwig conditions at the indazole N1/N2 positions). The compound's predicted lack of P-gp substrate liability further supports its use in designing cell-permeable probe molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-5-indazolecarboxylic acid methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.